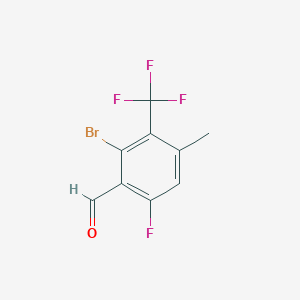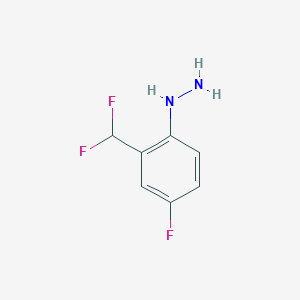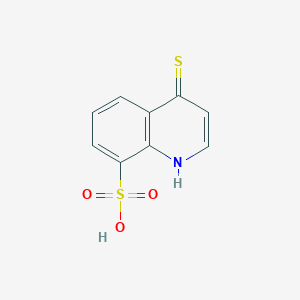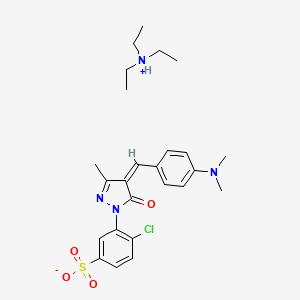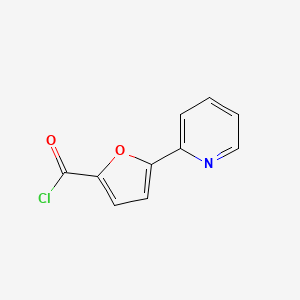![molecular formula C9H9BrN2O B12875316 2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole](/img/structure/B12875316.png)
2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole is a heterocyclic compound with a benzoxazole core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate bromomethyl precursors. One common method involves the reaction of 2-aminophenol with bromomethyl ketones under acidic conditions to form the benzoxazole ring . Another approach uses a combination of Brønsted acid and copper(I) iodide as catalysts to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs scalable and efficient synthetic routes. These methods may involve the use of microwave-assisted synthesis or continuous flow reactors to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aminomethyl group can be oxidized to form imines or nitriles.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of methyl-substituted benzoxazole.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bromomethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)benzoxazole: Lacks the aminomethyl group, making it less versatile in forming hydrogen bonds.
2-(Aminomethyl)benzoxazole: Lacks the bromomethyl group, reducing its potential for covalent bonding with nucleophiles.
2-(Methyl)benzoxazole: Lacks both the aminomethyl and bromomethyl groups, limiting its reactivity.
Uniqueness
2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole is unique due to the presence of both aminomethyl and bromomethyl groups, which confer a combination of hydrogen bonding and covalent bonding capabilities.
Propiedades
Fórmula molecular |
C9H9BrN2O |
|---|---|
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
[6-(bromomethyl)-1,3-benzoxazol-2-yl]methanamine |
InChI |
InChI=1S/C9H9BrN2O/c10-4-6-1-2-7-8(3-6)13-9(5-11)12-7/h1-3H,4-5,11H2 |
Clave InChI |
ZJLHMYVKKNFRQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CBr)OC(=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


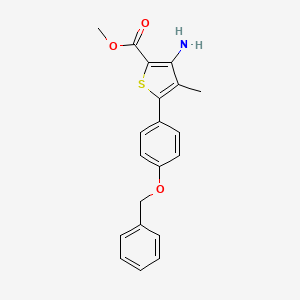
![2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12875235.png)
![(1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875236.png)
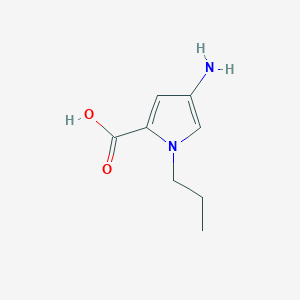
![2-[2,N,N-Trimethyl-2-aminoethyl]benzofuran](/img/structure/B12875252.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid](/img/structure/B12875259.png)
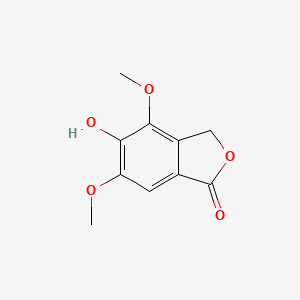
![5-Isoxazoleacetic acid, 3-[1,1'-biphenyl]-4-yl-4,5-dihydro-](/img/structure/B12875298.png)

